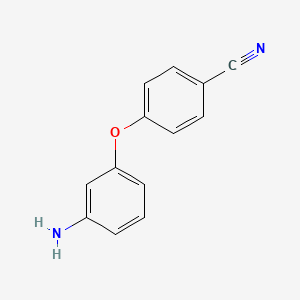

4-(3-Aminophenoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJJWRGHMIEDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways for 4 3 Aminophenoxy Benzonitrile

Established Synthetic Routes to 4-(3-Aminophenoxy)benzonitrile

The formation of the diaryl ether linkage in this compound is predominantly accomplished via Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway has proven to be a robust and reliable method for constructing the target molecule from readily available precursors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is the cornerstone for synthesizing this compound. This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group.

The principal SNAr strategy for producing this compound involves the condensation of 3-aminophenol (B1664112) with a 4-halogenated benzonitrile (B105546), typically 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile (B146240). In this reaction, the phenoxide ion, generated in situ from 3-aminophenol by a base, acts as the nucleophile. It attacks the carbon atom bearing the halogen on the benzonitrile ring, leading to the displacement of the halide ion and the formation of the desired ether bond.

The general reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound via SNAr reaction.

Figure 1: General reaction scheme for the synthesis of this compound via SNAr reaction.The success of the SNAr reaction is highly dependent on the electronic properties of the benzonitrile substrate and the nature of the leaving group.

Activating Group: The cyano (-CN) group on the benzonitrile ring is a powerful electron-withdrawing group. Its presence in the para-position to the leaving group is crucial as it activates the aromatic ring towards nucleophilic attack. It does so by withdrawing electron density from the ring, making the carbon atom attached to the halogen more electrophilic. Furthermore, the cyano group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy of the reaction.

Leaving Group: The nature of the halogen atom (the leaving group) significantly influences the reaction rate. For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I. This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. The high electronegativity of fluorine makes the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack, which is the rate-determining step in this mechanism. Consequently, 4-fluorobenzonitrile is often the preferred substrate for this synthesis, as it generally provides higher reaction rates and yields. googleapis.com The coupling reaction is often limited to fluorobenzonitriles, as comparable bromo, chloro, or iodo analogs may not be as effective. googleapis.com

Multi-Step Synthesis Strategies

The synthesis of this compound is typically achieved through robust multi-step strategies that allow for high purity and yield. These methods are centered around well-established reaction mechanisms, primarily nucleophilic aromatic substitution (SNAr), followed by a functional group transformation.

Sequential Reaction Pathways for Regioisomeric Control

Regioisomeric control is paramount in the synthesis of this compound to ensure the correct placement of the aminophenoxy group at the C4 position and the amino group at the C3 position of the phenoxy ring. This is typically achieved through a sequential two-step pathway:

Nucleophilic Aromatic Substitution (SNAr): The synthesis often commences with the reaction of a 4-halobenzonitrile, such as 4-fluorobenzonitrile or 4-chlorobenzonitrile, with 3-nitrophenol (B1666305). In this step, the phenoxide of 3-nitrophenol acts as a nucleophile, displacing the halide on the benzonitrile ring to form an ether linkage. The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of a base, such as potassium carbonate, to deprotonate the phenol (B47542). The use of a nitro-substituted precursor is strategic, as the electron-withdrawing nitro group activates the ring for nucleophilic attack.

Reduction of the Nitro Group: The intermediate, 4-(3-nitrophenoxy)benzonitrile, is then subjected to a reduction reaction to convert the nitro group into the desired amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

This specific sequence ensures the final arrangement of the functional groups is fixed by the structures of the initial precursors, thereby preventing the formation of other positional isomers. The principle of sequential control is further illustrated in the synthesis of unsymmetrical derivatives like 2-(3-aminophenoxy)-6-(4-aminophenoxy) benzonitrile, where the differential reactivity of leaving groups (e.g., fluorine atoms in 2,6-difluorobenzonitrile) at varying temperatures allows for a controlled, stepwise addition of different nucleophiles. lookchem.com

Precursor Design and Intermediate Isolation in Complex Syntheses

The success of a multi-step synthesis hinges on careful precursor design and the strategic isolation of intermediates.

Precursor Design: The choice of starting materials is critical. For this compound, precursors like 4-fluorobenzonitrile and 3-nitrophenol are selected for their reactivity and the specific functionalities they introduce. The nitro group in 3-nitrophenol serves a dual purpose: it activates the aromatic ring for the initial SNAr reaction and acts as a protected form of the amine (a masked amine), which can be revealed in a final, clean reduction step. This strategy is a common motif in the synthesis of related aromatic amines, such as 1,4-bis(4-aminophenoxy)benzene, which is prepared from 4-fluoronitrobenzene and hydroquinone, followed by reduction. researchgate.net

Synthesis of Related Aminophenoxybenzonitrile Isomers and Analogues

The synthetic principles applied to this compound can be adapted to produce a wide range of isomers and substituted analogues. These variations in structure are achieved by modifying the precursors, leading to divergent synthetic pathways.

Positional Isomers and Their Synthetic Divergence (e.g., 2,6-Bis(3-aminophenoxy)benzonitrile, 2,6-Bis(4-aminophenoxy)benzonitrile)

The synthesis of positional isomers, particularly those with multiple aminophenoxy substituents, diverges significantly from that of the mono-substituted target molecule, primarily through the selection of the benzonitrile core.

The synthesis of bis-substituted isomers such as 2,6-bis(3-aminophenoxy)benzonitrile and 2,6-bis(4-aminophenoxy)benzonitrile typically utilizes a di-substituted electrophile like 2,6-difluorobenzonitrile (B137791) or 2,6-dichlorobenzonitrile. lookchem.com In these syntheses, two equivalents of the appropriate aminophenol (3-aminophenol or 4-aminophenol, respectively) are reacted with the di-halobenzonitrile. lookchem.com The presence of two leaving groups on the benzonitrile ring allows for a double nucleophilic aromatic substitution, resulting in the symmetrical addition of two aminophenoxy groups.

The key synthetic divergence is summarized in the table below:

| Feature | This compound (Mono-substituted) | 2,6-Bis(aminophenoxy)benzonitrile (Di-substituted) |

| Benzonitrile Precursor | 4-Halobenzonitrile (e.g., 4-fluorobenzonitrile) | 2,6-Dihalobenzonitrile (e.g., 2,6-difluorobenzonitrile) lookchem.com |

| Stoichiometry (Phenol:Benzonitrile) | ~1:1 | ~2:1 |

| Number of Ether Linkages Formed | One | Two |

| Key Characteristic | Asymmetric mono-substitution | Symmetrical di-substitution |

Trifluoromethylated and Other Substituted Aminophenoxybenzonitrile Derivatives

The introduction of other functional groups, such as the trifluoromethyl (CF3) group, onto the aminophenoxybenzonitrile scaffold is achieved by incorporating the desired substituent into one of the precursors. While specific literature on trifluoromethylated this compound is sparse, plausible synthetic routes can be designed based on established reaction principles.

A potential pathway involves the nucleophilic aromatic substitution reaction between a precursor already containing the CF3 group and its reaction partner. Two logical approaches exist:

Reacting a trifluoromethyl-substituted halobenzonitrile (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) with 3-aminophenol.

Reacting 4-fluorobenzonitrile with a trifluoromethyl-substituted aminophenol (e.g., 3-amino-5-(trifluoromethyl)phenol).

The presence of the strongly electron-withdrawing CF3 group would likely influence the reaction conditions required for the SNAr step. The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates demonstrates a modern method for introducing the N-CF3 group, highlighting the ongoing development in fluorine chemistry that could be adapted for creating novel analogues. escholarship.orgnih.gov

Green Chemistry Approaches in Aminophenoxybenzonitrile Synthesis

The principles of green chemistry aim to make chemical manufacturing more sustainable by reducing waste, minimizing energy consumption, and using less hazardous substances. jocpr.comresearchgate.net These principles can be applied to the synthesis of aminophenoxybenzonitriles to create more environmentally benign processes. nih.gov

Key areas for green improvements include:

Solvent Replacement: Traditional syntheses often use polar aprotic solvents like NMP, DMF, and DMAc. researchgate.net Green chemistry encourages their replacement with safer alternatives. Dimethyl sulfoxide (B87167) (DMSO) is often considered a greener option, and advanced approaches explore the use of water, supercritical CO2, or bio-based solvents. jocpr.com

Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times compared to conventional heating, leading to reduced energy consumption and potentially higher yields. rsc.org

Atom Economy and Waste Reduction: Designing one-pot or cascade reactions can improve atom economy and minimize waste. nih.gov For instance, a one-pot process could involve the initial SNAr reaction to form 4-(3-nitrophenoxy)benzonitrile, followed by the direct addition of a reducing agent to the same vessel to produce the final product without isolating the intermediate. This approach reduces solvent usage for workup and purification, saves energy, and minimizes chemical handling. nih.gov

The following table outlines potential green alternatives for the synthesis of aminophenoxybenzonitriles:

| Conventional Method | Green Chemistry Alternative | Rationale |

| Solvent | NMP, DMF, DMAc researchgate.net | DMSO, Water, Supercritical CO2 jocpr.com |

| Heating | Conventional oil bath (hours) | Microwave irradiation (minutes) rsc.org |

| Process | Multi-step with intermediate isolation | One-pot cascade synthesis nih.gov |

| Base | Strong, hazardous bases | Potassium Carbonate (K2CO3) |

By integrating these approaches, the synthesis of this compound and its derivatives can be aligned with modern standards of sustainable chemical production.

Solvent-Free or Reduced-Solvent Synthesis

The elimination or reduction of volatile organic solvents is a cornerstone of green chemistry, aiming to reduce pollution, safety hazards, and purification costs. In the context of this compound synthesis, researchers are investigating solid-state reactions and high-temperature melt conditions to facilitate the desired chemical transformation without a traditional solvent medium.

One promising approach involves mechanochemistry, where mechanical force, such as grinding or milling, is used to initiate chemical reactions. This technique can lead to the formation of novel product polymorphs and can significantly reduce or eliminate the need for solvents. While specific studies on the mechanochemical synthesis of this compound are still emerging, the successful application of this method for other organic transformations suggests its potential for the solvent-free Ullmann-type coupling of 3-aminophenol and 4-halobenzonitrile.

Microwave-assisted synthesis represents another powerful tool for reducing solvent use and accelerating reaction times. nih.govorganic-chemistry.org Microwave energy efficiently heats the reactants directly, often leading to higher yields and cleaner reactions in shorter durations compared to conventional heating. A hypothetical solvent-free microwave-assisted synthesis of this compound could involve the direct reaction of a salt of 3-aminophenol with 4-chlorobenzonitrile in the presence of a suitable catalyst.

| Reaction Type | Reactants | Conditions | Advantages |

| Mechanochemical | 3-Aminophenol, 4-Halobenzonitrile, Base, Catalyst | Ball milling, room temperature | Solvent-free, potential for novel polymorphs, energy efficient |

| Microwave-assisted | 3-Aminophenol salt, 4-Chlorobenzonitrile, Catalyst | Microwave irradiation, elevated temperature | Reduced reaction time, higher yields, potential for reduced solvent use |

Catalytic Innovations for Sustainable Production

The development of highly efficient and recyclable catalysts is paramount for the sustainable production of this compound. Innovations in catalysis for Ullmann-type and SNAr reactions are focused on using more environmentally benign metals, developing ligands that promote catalysis under milder conditions, and creating heterogeneous catalysts for easy separation and reuse.

Modern iterations of the Ullmann condensation have seen the introduction of soluble copper catalysts supported by various ligands, which can facilitate the reaction at lower temperatures than the traditional copper powder. researchgate.net For the synthesis of this compound, this would involve the coupling of 3-aminophenol with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) in the presence of a copper catalyst and a suitable base. The choice of ligand is crucial in stabilizing the copper catalyst and promoting the carbon-oxygen bond formation.

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when the benzonitrile ring is activated by electron-withdrawing groups. In the case of 4-fluorobenzonitrile, the fluorine atom is a good leaving group, making it susceptible to nucleophilic attack by the phenoxide ion of 3-aminophenol. Catalytic innovations in this area include the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, thereby reducing the need for harsh, anhydrous conditions.

Recent research has also explored the use of palladium-based catalysts, traditionally used in cross-coupling reactions like the Buchwald-Hartwig amination, for C-O bond formation. These systems can offer high catalytic activity and selectivity under mild conditions.

| Catalytic System | Reaction Pathway | Key Features | Potential Advantages for Synthesis |

| Copper/Ligand | Ullmann Condensation | Use of soluble copper salts with tailored ligands | Milder reaction conditions, improved yields and selectivity |

| Phase-Transfer Catalysis | Nucleophilic Aromatic Substitution | Facilitates reaction between different phases | Use of greener solvents like water, avoidance of anhydrous conditions |

| Palladium-based Catalysts | Cross-Coupling | High catalytic turnover numbers, mild reaction conditions | High efficiency, broad substrate scope |

While detailed, publicly available research specifically documenting these sustainable methods for the industrial-scale production of this compound is limited, the principles and advancements in related aryl ether and benzonitrile syntheses provide a strong foundation for their application. The continued development of solvent-free techniques and innovative catalytic systems holds the key to a more sustainable and economically viable future for the production of this important chemical intermediate.

Chemical Reactivity and Derivatization Strategies of 4 3 Aminophenoxy Benzonitrile

Reactivity of the Amine Functionality

The primary aromatic amine group in 4-(3-Aminophenoxy)benzonitrile is a key site for numerous chemical reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, making it a valuable precursor in organic synthesis and polymer chemistry.

Polycondensation Reactions for Polymer Synthesis

The difunctional nature of molecules containing an aminophenoxy moiety, with the amine group providing a site for polymerization, is crucial in the synthesis of high-performance polymers. mdpi.commdpi.comnih.gov this compound can act as a monomer in polycondensation reactions, leading to the formation of polymers with desirable thermal and mechanical properties.

Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal stability. These properties arise from the rigidity of the aromatic backbone and the strong hydrogen bonding between amide linkages. This compound, with its primary amine group, can undergo polycondensation with aromatic diacid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, to produce polyamides. mdpi.comresearchgate.net

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbonyl carbon of the diacid chloride. This is followed by the elimination of hydrogen chloride, forming a stable amide bond. The resulting polymers can be synthesized with high molecular weights in polar aprotic solvents. mdpi.com The incorporation of the flexible ether linkage from the this compound monomer can enhance the solubility and processability of the resulting polyamides without significantly compromising their thermal stability. mdpi.com

Table 1: Polycondensation of this compound with Diacid Chlorides for Polyamide Synthesis

| Diacid Chloride | Resulting Polymer | Key Properties of Polymer |

| Terephthaloyl chloride | Poly(p-phenylene terephthalamide) derivative | High strength, high thermal stability, good chemical resistance |

| Isophthaloyl chloride | Poly(m-phenylene isophthalamide) derivative | Excellent thermal stability, good flexibility |

This table represents the expected outcomes based on the principles of polyamide synthesis.

Polyimides are another class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides from this compound involves a two-step process. First, the amine group of this compound reacts with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent at low temperatures to form a soluble poly(amic acid) precursor. titech.ac.jpntu.edu.tw

In the second step, the poly(amic acid) is converted to the final polyimide through a process of imidization, which involves the elimination of water. This can be achieved either by thermal treatment at high temperatures or by chemical dehydration using a mixture of an acid anhydride (B1165640) and a tertiary amine at room temperature. titech.ac.jp The resulting polyimides possess a rigid backbone and can exhibit high glass transition temperatures. The presence of the nitrile group on the polymer side chain can offer potential for further modifications or for influencing the polymer's properties.

Table 2: Imidization Reaction of this compound with Dianhydrides for Polyimide Synthesis

| Dianhydride | Intermediate | Resulting Polymer | Key Properties of Polymer |

| Pyromellitic dianhydride (PMDA) | Poly(amic acid) | Polyimide | High thermal stability, excellent mechanical properties, good chemical resistance |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Poly(amic acid) | Polyimide | Good solubility in organic solvents, high thermal stability |

This table illustrates the expected reaction pathway for polyimide formation.

Acylation and Alkylation Reactions

The primary amine group of this compound can be readily acylated and alkylated to introduce various functional groups.

Acylation reactions involve the treatment of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This results in the formation of an N-acylated derivative. For example, reaction with acetyl chloride would yield N-(3-(4-cyanophenoxy)phenyl)acetamide.

Alkylation of the amine can be achieved using alkyl halides. The reaction typically requires a base to neutralize the hydrogen halide formed. This process can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.

These reactions are fundamental in modifying the electronic properties of the molecule and for synthesizing more complex derivatives for various applications.

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orgresearchgate.net This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. kkwagh.edu.in

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most significant reactions is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. beilstein-journals.orgijisrt.comcovenantuniversity.edu.ng Azo compounds are characterized by the presence of the -N=N- (azo) group, which acts as a chromophore, and are widely used as dyes. The extended conjugation in the resulting molecule often leads to intense colors.

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a range of chemical transformations, providing another avenue for the derivatization of this compound.

The hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. nih.govlumenlearning.comlibretexts.org Partial hydrolysis, which can be achieved under controlled acidic or basic conditions, yields the corresponding amide, 4-(3-aminophenoxy)benzamide. chemistrysteps.comcommonorganicchemistry.comresearchgate.net More vigorous hydrolysis, typically involving heating with a strong acid or base, will lead to the complete conversion of the nitrile to a carboxylic acid, resulting in 4-(3-aminophenoxy)benzoic acid. google.comgoogle.comyoutube.comorganic-chemistry.org

Hydrolysis and Amidation Reactions

The nitrile group (C≡N) is the primary site for hydrolysis and amidation reactions. Under appropriate conditions, it can be converted into an amide or a carboxylic acid, providing a gateway to a variety of other derivatives.

Hydrolysis: The conversion of the nitrile group in this compound to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uklumenlearning.com

Acid-catalyzed hydrolysis: Heating the compound under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, will protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. lumenlearning.comorganicchemistrytutor.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid, 4-(3-aminophenoxy)benzoic acid, and an ammonium (B1175870) salt. chemguide.co.uk

Base-catalyzed hydrolysis: Alternatively, heating with an aqueous alkaline solution, like sodium hydroxide (B78521), initiates the reaction by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgorganicchemistrytutor.com This process initially forms the salt of the carboxylic acid (e.g., sodium 4-(3-aminophenoxy)benzoate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk Milder basic conditions may allow for the isolation of the intermediate amide. organicchemistrytutor.com

Amidation: The primary amine (-NH₂) of this compound can undergo acylation to form amides. This reaction typically involves treating the compound with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. The nucleophilicity of the aromatic amine is somewhat reduced by the electron-withdrawing effect of the rest of the molecule, but it remains a reactive site for amidation. nih.govacs.org

| Reaction Type | Reagents | Product Functional Group |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base Hydrolysis | OH⁻, heat; then H₃O⁺ | Carboxylic Acid |

| Amidation (N-Acylation) | Acyl chloride, base | N-Aryl Amide |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. chalcogen.ro Tetrazoles are important heterocyclic compounds often used in medicinal chemistry as bioisosteres for carboxylic acids. chalcogen.ro

The synthesis of 5-(4-(3-aminophenoxy)phenyl)-1H-tetrazole from this compound can be accomplished by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃). chalcogen.ro The reaction is often catalyzed by a Lewis acid (e.g., zinc or tin salts) or a Brønsted acid and is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). chalcogen.rotandfonline.comscielo.org.za The presence of electron-withdrawing or electron-donating groups on the benzonitrile (B105546) can influence the reaction rate. scielo.org.za

| Reaction | Reagents and Conditions | Product |

| Tetrazole Formation | Sodium Azide (NaN₃), Lewis or Brønsted Acid Catalyst (e.g., ZnCl₂, NH₄Cl), DMF, heat | 5-(4-(3-aminophenoxy)phenyl)-1H-tetrazole |

Other 1,3-dipolar cycloaddition reactions are also possible. For instance, benzonitrile oxides can react with various dipolarophiles. rsc.orgacs.org While this involves the nitrile oxide rather than the nitrile itself, it highlights the potential of the nitrile-derived functionality to participate in such cyclic bond-forming reactions.

Reduction to Aminomethyl Derivatives

The nitrile group is readily reduced to a primary amine (an aminomethyl group), yielding 4-(3-aminophenoxy)benzylamine. This transformation is a key step for introducing a flexible, basic linker into the molecular structure. Several methods are effective for this reduction. wikipedia.org

Catalytic Hydrogenation: This is one of the most common and economical methods. thieme-connect.de The reaction involves treating this compound with hydrogen gas (H₂) at elevated pressure in the presence of a metal catalyst. wikipedia.org Catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) are frequently used. wikipedia.orgthieme-connect.de This method is often chemoselective, leaving other functional groups like the ether linkage and the aromatic rings intact. thieme-connect.de

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. wikipedia.orgjove.com The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). A subsequent aqueous workup is necessary to hydrolyze the intermediate aluminum-nitrogen complexes and liberate the amine. Other reagents like diisopropylaminoborane (B2863991) have also been shown to reduce aromatic nitriles. nih.govorganic-chemistry.org

| Reduction Method | Reagents | Key Characteristics |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Economical, often chemoselective. wikipedia.orgthieme-connect.de |

| Metal Hydride Reduction | 1. LiAlH₄ in ether/THF; 2. H₂O | Highly effective, requires anhydrous conditions. jove.com |

Aromatic Ring Functionalization and Substitution Patterns

The molecule this compound possesses two distinct aromatic rings, each with its own susceptibility to electrophilic or nucleophilic attack, governed by the directing effects of the existing substituents. wikipedia.org

Directed Aromatic Substitutions

Electrophilic aromatic substitution is a fundamental way to introduce new functional groups onto the benzene (B151609) rings. wikipedia.orgbyjus.com The positions of substitution are determined by the activating or deactivating nature of the groups already present. aakash.ac.in

On the Aminophenoxy Ring (Ring A): The primary amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its strong +M (mesomeric) or resonance effect, where its lone pair of electrons is delocalized into the ring. lkouniv.ac.inorganicchemistrytutor.com The ether oxygen is also an activating, ortho-, para-director. Since they direct to the same positions relative to themselves, the substitution pattern is strongly influenced. The positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated towards electrophiles.

Therefore, electrophilic substitution is expected to occur preferentially on Ring A at the positions ortho and para to the amino group.

Influence of Existing Substituents on Electrophilic/Nucleophilic Attack

Electrophilic Attack: As described above, the electron-donating amino and ether groups increase the electron density of the aromatic rings, particularly at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org Ring A, bearing the strongly activating amino group, is significantly more activated than Ring B. lkouniv.ac.in Therefore, reactions like halogenation, nitration, or sulfonation would be expected to occur on Ring A.

Nucleophilic Attack: Nucleophilic aromatic substitution is less common and requires a strongly electron-withdrawing group to be present on the ring and a good leaving group. In this compound, neither ring is strongly activated for nucleophilic attack under normal conditions. The nitrile group does withdraw electron density from Ring B, but there is no suitable leaving group (like a halide) attached to it.

| Ring | Substituents | Overall Effect | Predicted Site of Electrophilic Attack |

| A (Aminophenyl) | -NH₂ (ortho, para-director, strong activator), -OAr (ortho, para-director, activator) | Strongly Activated | Positions 2, 4, 6 (ortho/para to -NH₂) |

| B (Cyanophenyl) | -OAr (ortho, para-director, activator), -CN (meta-director, deactivator) | Deactivated relative to Ring A | Positions 3, 5 (ortho to -OAr) |

Complex Ligand Formation and Metal Coordination

This compound possesses two potential coordination sites for metal ions: the lone pair of electrons on the nitrogen atom of the primary amine and the lone pair on the nitrogen of the nitrile group. uobaghdad.edu.iq This allows it to function as a ligand in coordination chemistry. wikipedia.org

The amine group, being a Lewis base, can readily coordinate to a variety of transition metal ions to form stable complexes. Similarly, the nitrile group can coordinate to metal centers, although nitrile ligands are often more labile and can be displaced by stronger ligands. wikipedia.orgresearchgate.net The coordination of the nitrile group typically occurs in an end-on (η¹) fashion through its nitrogen lone pair. researchgate.net

The bifunctional nature of this compound allows for several coordination modes:

Monodentate Ligand: It can coordinate to a metal center through either the amino nitrogen or the nitrile nitrogen.

Bidentate Chelating Ligand: Due to the large distance and flexibility between the two nitrogen atoms, intramolecular chelation to a single metal center is unlikely.

Bidentate Bridging Ligand: It can act as a bridging ligand, connecting two different metal centers—one via the amino group and the other via the nitrile group. This can lead to the formation of coordination polymers or extended network structures. uobaghdad.edu.iq

The specific coordination behavior would depend on the metal ion, the counter-ion, the solvent system, and the reaction stoichiometry. The formation of such complexes can be confirmed using techniques like infrared (IR) spectroscopy, where shifts in the stretching frequencies of the N-H and C≡N bonds would be observed upon coordination to a metal. nih.gov

Chelation Chemistry Involving Amine and Nitrile Groups

Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. nih.gov In this compound, both the amino (-NH₂) and nitrile (-C≡N) groups possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. msu.edu

The spatial arrangement of these groups in this compound, however, makes intramolecular chelation involving both the amine and nitrile groups of a single molecule unlikely due to the significant distance and lack of pre-organization for binding to a single metal center. Instead, the molecule is more likely to act as a monodentate or a bridging ligand.

As a monodentate ligand , it can coordinate to a metal center through either the nitrogen atom of the amine group or the nitrogen atom of the nitrile group. The amine group, being a stronger Lewis base, is generally a better σ-donor than the nitrile group.

As a bridging ligand , one molecule of this compound could coordinate to two different metal centers, one via the amine group and the other via the nitrile group, leading to the formation of coordination polymers.

While direct chelation from a single molecule is sterically hindered, it is conceivable that in the presence of certain metal ions, intermolecular association could facilitate a pseudo-chelating environment where two molecules of this compound coordinate to a single metal center, one through the amine and the other through the nitrile.

The nitrile group, although a weaker donor, readily participates in coordination chemistry. unibo.it It can coordinate to a metal in an "end-on" fashion, where the lone pair on the nitrogen atom forms a σ-bond with the metal. researchgate.net The strength of this bond can be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. unibo.it

The table below summarizes the potential coordination modes of this compound.

| Coordination Mode | Description | Donor Atoms Involved |

| Monodentate (Amine) | A single molecule binds to one metal center through the amine group. | Amine Nitrogen |

| Monodentate (Nitrile) | A single molecule binds to one metal center through the nitrile group. | Nitrile Nitrogen |

| Bridging | A single molecule binds to two different metal centers. | Amine and Nitrile Nitrogen |

Exploration of Organometallic Chemistry

The organometallic chemistry of this compound is anticipated to be rich, owing to the presence of the aromatic rings and the reactive functional groups that can be transformed into or act as ligands for transition metals. libretexts.org

Aminophenol-based ligands are known to form stable complexes with a variety of transition metals and have been extensively studied in catalysis. derpharmachemica.com The aminophenoxy moiety of this compound can be deprotonated at the amine to form an amido ligand, which is a strong σ- and π-donor. thieme-connect.de This deprotonation would enhance the electron-donating ability of the ligand, facilitating coordination to metal centers. Such aminophenoxide ligands can stabilize metals in various oxidation states and have been employed in reactions like oxidative addition and reductive elimination. derpharmachemica.com

The nitrile group also plays a significant role in organometallic chemistry. wikipedia.org The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. openstax.org Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbon-nitrogen triple bond. chemistrysteps.com Furthermore, the nitrile group can undergo transition-metal-catalyzed reactions, such as additions of boronic acids, which can lead to the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. nih.gov

The presence of both the aminophenoxy and benzonitrile moieties allows for the possibility of forming bimetallic complexes . For instance, one metal could be coordinated to the deprotonated aminophenoxy group, while a second metal center could interact with the nitrile group.

Research on related systems provides insights into the potential organometallic transformations. For example, aminocarbyne ligands, which can be conceptually related to the nitrile group, exhibit versatile coordination modes and reactivity in organometallic complexes. unipi.it

The following table outlines potential organometallic reactions involving this compound.

| Reaction Type | Functional Group Involved | Potential Product |

| Deprotonation and Metalation | Amine | Metal-amido complex |

| Nucleophilic Addition | Nitrile | Ketimine (with organometallic reagents) |

| Metal-Catalyzed Addition | Nitrile | Various functionalized products |

| Ligand Substitution | Amine or Nitrile | Coordination complex |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 4-(3-aminophenoxy)benzonitrile, offering precise insights into its atomic framework.

¹H NMR and ¹³C NMR are fundamental in confirming the molecular structure and connectivity of this compound. The ¹H NMR spectrum provides information on the chemical environment and coupling interactions of the protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the protons on the two benzene (B151609) rings. The protons on the aminophenoxy ring and the benzonitrile (B105546) ring will exhibit distinct chemical shifts and coupling constants, allowing for their unambiguous assignment. The protons ortho to the amino group are expected to be the most shielded (lowest chemical shift) due to the electron-donating nature of the amine, while the protons ortho to the nitrile group will be the most deshielded (highest chemical shift) due to the electron-withdrawing nature of the nitrile.

The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is characteristically found in the 115-125 ppm range. The carbons directly bonded to the ether oxygen and the amino group will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C≡N) | - | ~118 |

| C2/C6 (Benzonitrile) | ~7.6 | ~133 |

| C3/C5 (Benzonitrile) | ~7.0 | ~119 |

| C4 (Benzonitrile) | - | ~105 |

| C1' (Aminophenoxy) | - | ~158 |

| C2' (Aminophenoxy) | ~6.5 | ~108 |

| C3' (Aminophenoxy) | - | ~148 |

| C4' (Aminophenoxy) | ~6.4 | ~110 |

| C5' (Aminophenoxy) | ~7.1 | ~130 |

| C6' (Aminophenoxy) | ~6.4 | ~105 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

For a molecule with multiple aromatic protons that may have overlapping signals in the 1D NMR spectrum, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed to definitively assign the proton and carbon signals.

A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within each aromatic ring. For instance, the correlation peaks would confirm the ortho, meta, and para relationships between the protons on both the aminophenoxy and benzonitrile rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound.

The IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to the vibrations of its key functional groups.

The nitrile group (-C≡N) will show a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is often weaker in the Raman spectrum. The aromatic nature of the compound may shift this frequency slightly due to conjugation. spectroscopyonline.com

The primary amine group (-NH₂) will display two characteristic N-H stretching vibrations in the IR spectrum, usually between 3300 and 3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. An N-H scissoring (bending) vibration is also expected around 1580-1650 cm⁻¹. spectroscopyonline.com

The ether linkage (Ar-O-Ar) is characterized by its asymmetric C-O-C stretching vibration, which typically appears as a strong band in the IR spectrum between 1200 and 1275 cm⁻¹. A weaker symmetric stretching band may be observed in the Raman spectrum around 1020-1060 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Primary Amine (-NH₂) | N-H Scissoring | 1580 - 1650 | Medium-Strong |

| Aromatic Ether (Ar-O-Ar) | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₁₀N₂O), the exact monoisotopic mass is 210.0793 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, thus confirming the molecular formula.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. The fragmentation pattern would be complex due to the stability of the aromatic rings. Common fragmentation pathways would likely involve the cleavage of the ether bond and the loss of small neutral molecules. libretexts.orglibretexts.org The stability of the resulting fragments often dictates the most abundant peaks in the spectrum. chemguide.co.uk

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.0866 |

| [M+Na]⁺ | 233.0685 |

| [M+K]⁺ | 249.0425 |

Data sourced from PubChem. uni.lu

The analysis of these fragmentation patterns can help to piece together the structure of the molecule, providing confirmatory evidence for the connectivity of the aminophenoxy and benzonitrile moieties.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₁₀N₂O, the theoretical monoisotopic mass is distinct from its nominal (integer) mass.

HRMS analysis can differentiate between compounds with the same nominal mass but different elemental formulas. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 211.08660 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this theoretical mass, typically within a few parts per million (ppm), would serve as definitive evidence for the compound's elemental composition, C₁₃H₁₀N₂O.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|---|

| C₁₃H₁₀N₂O | [M] | 210 | 210.07932 |

| C₁₃H₁₁N₂O⁺ | [M+H]⁺ | 211 | 211.08660 |

Data sourced from computational predictions. uni.lu

Fragmentation Patterns and Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Ionization (EI), this compound will break apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

The structure contains several key functional groups that influence its fragmentation: two aromatic rings, an ether linkage (C-O-C), an amine group (-NH₂), and a nitrile group (-C≡N). Common fragmentation pathways would likely include:

Cleavage of the Ether Bond: The C-O bonds of the ether linkage are common points of cleavage, which could lead to fragments corresponding to the aminophenoxy cation or the benzonitrile cation.

Loss of Small Neutral Molecules: The molecule may lose small, stable neutral molecules. For instance, benzonitriles are known to undergo fragmentation through the loss of hydrogen cyanide (HCN) or its isomer HNC. nih.govresearchgate.net

Aromatic Ring Fragmentation: The stable aromatic rings require more energy to fragment but can lead to characteristic ions, such as the phenyl cation (m/z = 77). miamioh.edu

Amine-Related Fragmentation: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for aliphatic amines, though it is less common for aromatic amines where the amine is directly attached to the ring. libretexts.org

Analysis of the relative abundance of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the connectivity of the different functional groups.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical validation of the compound's purity and elemental composition. thermofisher.comthermofisher.com For this compound (C₁₃H₁₀N₂O), the theoretical weight percentages can be calculated from its molecular formula and atomic weights.

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample. thermofisher.com An experimental result that closely matches the theoretical values confirms the compound's elemental integrity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 79.57% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.14% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.28% |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal properties of both the monomer this compound and, more significantly, the polymers and materials derived from it.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about thermal stability and decomposition temperatures. mdpi.com DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions like the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). mdpi.com

Evaluation of Thermal Decomposition Pathways

For materials derived from this compound, such as polyimides, TGA is essential for understanding their thermal degradation behavior. mdpi.com The TGA thermogram shows one or more weight loss steps, each corresponding to the decomposition of specific parts of the polymer structure. mdpi.com For instance, the decomposition of a polyimide derived from this monomer might occur in multiple stages. The initial weight loss could be attributed to the breaking of weaker bonds, followed by the degradation of the more stable imide rings and aromatic backbones at higher temperatures. mdpi.com Analysis of the decomposition temperatures and the percentage of mass lost at each stage helps in elucidating the thermal decomposition mechanism. mdpi.com

Glass Transition Temperature and Thermal Stability Assessments of Derived Materials

The glass transition temperature (Tg) is a critical property for polymeric materials, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. wiley-vch.de DSC is the primary technique for measuring the Tg. For high-performance polymers derived from aromatic monomers like this compound, a high Tg is often desirable as it indicates the material can maintain its structural integrity and mechanical properties at elevated temperatures. researchgate.netresearchgate.net

Table 3: Representative Thermal Properties of Aromatic Polymers

| Polymer Type | Monomer Components | Tg (°C) | T₅% (°C) in N₂ |

|---|---|---|---|

| Polyamide | 2,2-bis(4-aminophenoxy) benzonitrile + Aromatic Dicarboxylic Acids | 235 - 298 | > 400 |

| Phthalonitrile (B49051) Resin | 4-aminophenoxy phthalonitrile based | ~420 | > 420 |

Note: This table presents data for polymers derived from structurally similar monomers to illustrate the expected range of thermal properties. mdpi.comresearchgate.netresearchgate.net

Applications of 4 3 Aminophenoxy Benzonitrile in Advanced Materials Science

Monomer in High-Performance Polymer Synthesis

4-(3-Aminophenoxy)benzonitrile serves as a critical building block in the synthesis of high-performance aromatic polymers, such as polyimides, polyamides, and poly(amide-imide)s. These polymers are sought after in the aerospace, electronics, and automotive industries for their exceptional stability and durability in extreme environments. researchgate.net The specific structure of this diamine monomer, featuring both a flexible ether bond and a rigid nitrile group, provides a strategic approach to balancing processability with final performance characteristics.

Polyimide Synthesis and Structure-Property Relationships

Aromatic polyimides are a class of polymers renowned for their outstanding thermal stability, chemical resistance, and mechanical toughness. mdpi.com They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. vt.edu The first step involves the formation of a soluble poly(amic acid) precursor at ambient temperature, which is then converted into the final polyimide through a cyclodehydration process, usually by thermal treatment or chemical methods. mdpi.comvt.edu The selection of the diamine and dianhydride monomers is crucial as minor variations in their structures can dramatically alter the properties of the resulting polyimide. vt.edu

The use of this compound as the diamine component introduces specific structural features that influence the polymer's final properties. The ether linkage enhances the flexibility of the polymer backbone, which can improve solubility and processability, while the nitrile group contributes to polarity and specific intermolecular interactions. researchgate.nettitech.ac.jp

The mechanical properties, such as tensile strength and elongation at break, are also significantly influenced by the polymer's structure. Flexible and transparent polyimide films can be produced from nitrile-containing monomers, with some exhibiting tensile strengths up to 115 MPa and elongation at break up to 13%. rsc.org The balance between the flexible ether linkages and the rigid aromatic and imide rings is key to achieving both strength and processability. titech.ac.jp

| Polymer System | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Tensile Strength | Source |

|---|---|---|---|---|

| Poly(ether imide)s with nitrile groups | 169–232°C | 400–520°C (Initial) | Not specified | researchgate.net |

| PIs with N-benzonitrile side group | Up to 291°C | Up to 420°C | Up to 115 MPa | rsc.org |

| PIs from 1,3,3'-BABB (contains ether/carbonyl) | 180-220°C | > 542°C (5% loss) | Excellent | titech.ac.jp |

The nitrile (–C≡N) functional group plays a significant role in defining the structure-property relationships of polyimides derived from this compound. The nitrile group is highly polar and possesses a linear geometry due to the sp hybridization of the carbon and nitrogen atoms. wikipedia.orglibretexts.org

This polarity leads to strong dipole-dipole interactions between adjacent polymer chains. These enhanced interchain forces increase the rigidity of the polymer structure, which can lead to higher glass transition temperatures and improved mechanical strength. titech.ac.jp Furthermore, the polar nature of the nitrile group can improve the adhesion of the polyimide to various substrates, a valuable characteristic for coatings and electronic applications. researchgate.net The presence of these polar groups has also been shown to increase the polymer's dielectric constant, a property that can be tuned for applications in electronic components like capacitors. researchgate.netmdpi.com While increasing chain rigidity, the nitrile group itself is a relatively small functional group, allowing it to be incorporated without causing excessive steric hindrance that might disrupt chain packing. wikipedia.org

Polyamide and Poly(amide-imide) Architectures

Beyond polyimides, this compound is a suitable monomer for synthesizing other high-performance polymers like polyamides (aramids) and poly(amide-imide)s. These polymers share many of the desirable properties of polyimides, including high thermal and chemical resistance, but offer different processing and performance profiles due to the presence of amide linkages. researchgate.net

The synthesis of these polymers often involves a direct polycondensation reaction. For instance, polyamides can be prepared by reacting a diamine like this compound with aromatic dicarboxylic acids. researchgate.net Poly(amide-imide)s can be synthesized using monomers that already contain a pre-formed imide ring, or by reacting diamines with trimellitic anhydride (B1165640) derivatives. researchgate.netmdpi.com The inclusion of the flexible bis(4-aminophenoxy) benzene (B151609) moiety in aramid backbones has been shown to enhance solubility in organic solvents, enabling a high degree of polymerization and the fabrication of exceptionally thin, clear films. nih.gov

The final properties of polyamides and poly(amide-imide)s are heavily dependent on their molecular weight. Control over the polycondensation process is therefore critical for tuning these properties. Direct polycondensation is a common method used to synthesize these polymers, often carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) with condensing agents such as triphenyl phosphite (B83602) and pyridine. researchgate.net

By carefully managing reaction parameters such as monomer stoichiometry, concentration, temperature, and reaction time, the degree of polymerization can be controlled. This, in turn, allows for the tuning of the polymer's inherent viscosity, which is an indicator of its molecular weight. researchgate.net Research on related systems has reported inherent viscosities ranging from 0.31 to 0.93 dL/g for various polyamides and poly(amide-imide)s, demonstrating the ability to produce polymers with a range of molecular weights. researchgate.net Achieving high molecular weights is essential for developing strong, tough materials capable of forming robust films and fibers. nih.gov

The arrangement of polymer chains in the solid state—whether disordered (amorphous) or ordered (semi-crystalline)—has a profound impact on the material's properties. impactplastics.co The molecular structure of the repeating unit derived from this compound influences this morphology. The presence of the flexible ether linkage and the meta-substituted amine group tends to disrupt the linearity and packing efficiency of the polymer chains. This disruption hinders the formation of highly ordered crystalline domains, often resulting in predominantly amorphous polymers. researchgate.net

Amorphous polymers are typically transparent, exhibit good dimensional stability, and soften over a broad temperature range above their glass transition temperature. starplastics.compolymershapes.com In contrast, semi-crystalline polymers, which have regions of ordered chains, are generally opaque, possess greater chemical resistance and superior wear performance, and have a sharp melting point. impactplastics.costarplastics.com X-ray diffraction analysis of polymers derived from a similar monomer, 2,2-bis(4-aminophenoxy) benzonitrile (B105546), revealed that most were amorphous. researchgate.net The tendency to form amorphous structures can be an advantage, as it often leads to better solubility in organic solvents, simplifying processing into films and coatings. researchgate.net

| Property | Amorphous Polymers | Semi-Crystalline Polymers |

|---|---|---|

| Molecular Structure | Random, entangled chains | Highly ordered, tightly packed chains |

| Thermal Behavior | Softens gradually over a range of temperatures (Tg) | Sharp, defined melting point (Tm) |

| Optical Property | Often transparent | Typically opaque |

| Mechanical Properties | Good impact resistance, prone to stress cracking | Good strength, stiffness, and wear resistance |

| Chemical Resistance | Generally lower | Generally higher |

| Processing | Less shrinkage, easier to thermoform | Higher, non-uniform shrinkage |

Dielectric Materials and Electrical Insulators

Polymers derived from nitrile-containing monomers like this compound are of significant interest for use as dielectric materials and electrical insulators in modern electronics. Their properties are crucial for applications in capacitors, interlayer dielectrics, and packaging for integrated circuits.

Influence of Polar Nitrile Moieties on Dielectric Constant

The dielectric constant (εr), or relative permittivity, of a material is a measure of its ability to store electrical energy in an electric field. The incorporation of polar functional groups into a polymer structure is a key strategy for increasing its dielectric constant. The nitrile (-C≡N) group, a primary feature of this compound, is particularly effective in this regard due to its large dipole moment (approximately 4.18 D). kpi.ualew.ro

The strategic placement of these polar groups is crucial. By dispersing high-polar nitrile units within a polymer matrix, strong coupling forces between adjacent polar groups can be avoided, which helps to reduce dielectric loss. rsc.org The introduction of nitrile groups into various polymer backbones, such as poly(arylene ether nitrile) (PEN) and polymethacrylates, has been shown to significantly enhance their dielectric properties compared to conventional polymers. nih.govmdpi.com

| Polymer Type | Dielectric Constant (εr) | Frequency | Reference |

|---|---|---|---|

| Poly(arylene ether nitrile) (PEN) | ~3.8 | 1 kHz | nih.gov |

| PEN with Sulfonyl Groups (PENS) | Up to 4.5 | Not Specified | nih.gov |

| Polymethacrylates with Nitrile Groups | > 9 | Room Temperature | mdpi.com |

| Sulfonated Polyimide (C0-SPI) | 5.6 | 100 Hz | nih.gov |

| Sulfonated Polyimide (C1-SPI) | 6.0 | 100 Hz | nih.gov |

| Sulfonated Polyimide (C2-SPI) | 6.5 | 100 Hz | nih.gov |

Design of Polymers for High-Frequency and High-Temperature Electronic Applications

For advanced electronic applications, particularly at high frequencies and elevated temperatures, dielectric materials must exhibit not only a suitable dielectric constant but also high thermal stability and low dielectric loss. escholarship.org Polymers with high glass transition temperatures (Tg) are preferred because they minimize variations in dielectric properties as the operating temperature approaches Tg. escholarship.org

The design of such polymers often involves creating a rigid molecular backbone, which imparts thermal stability. nih.gov Monomers like this compound contribute to this by enabling the synthesis of aromatic polyimides and poly(arylene ether nitrile)s. nih.govibm.comnih.gov The rigid aromatic ether units in the polymer backbone ensure high glass transition temperatures (often exceeding 150 °C) and thermal decomposition temperatures (above 450 °C), guaranteeing stability under extreme operating conditions. nih.gov At the same time, the flexible ether linkages can improve the processability of these otherwise rigid polymers. nih.gov

This combination of a rigid backbone for thermal stability and pendant polar nitrile groups for enhanced dielectric properties makes these materials highly promising for high-temperature energy storage and insulation applications. nih.gov Research into polyimides (PIs) and poly(arylene ether nitrile)s (PENs) demonstrates their potential to surpass the performance of conventional materials, especially in high-temperature dielectric applications. nih.govnih.gov

Piezoelectric Polymers and Electroactive Materials

Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress, and conversely, to deform mechanically when an electric field is applied. This property is exploited in sensors, actuators, and microelectromechanical systems (MEMS). rsc.org

Development of Polyimides for Electromechanical Sensing and Actuation

Aromatic polyimides containing polar nitrile groups have been a focus of research for their potential as high-temperature piezoelectric materials. kpi.uarsc.org The large dipole moment of the nitrile group provides a strong interaction with an applied electric field, which is a prerequisite for inducing piezoelectricity in an amorphous polymer. kpi.ualew.ro While semi-crystalline polymers like polyvinylidene fluoride (B91410) (PVDF) show a large piezoelectric response, their maximum use temperature is limited. kpi.ua Polyimides, in contrast, offer high-temperature stability, making them suitable for applications in harsh environments, such as in the aerospace industry. rsc.org

The synthesis of these piezoelectric polyimides involves the polycondensation of diamines containing nitrile groups, such as derivatives of this compound, with various aromatic dianhydrides. lew.ro The resulting amorphous polyimides can be processed into thin films and rendered piezoelectric through a process called poling, where a strong electric field is applied at an elevated temperature to align the nitrile dipoles. kpi.ua

Dipole Orientation and Remanent Polarization in Nitrile-Containing Systems

The piezoelectric effect in these polymers is directly related to the alignment of the nitrile dipoles during the poling process. kpi.ua Molecular modeling studies on polyimides derived from nitrile-containing diamines have provided insight into this phenomenon. When an electric field is applied, the nitrile dipoles orient themselves preferentially in the direction of the field. For example, in a (b-CN) APB–ODPA polyimide, the nitrile dipoles were found to form an average angle of 51° with the applied electric field, a significant deviation from the random orientation in the unpoled state. kpi.ua

This alignment of dipoles induces a net macroscopic polarization in the material. kpi.ua The portion of this polarization that remains after the electric field is removed is known as remanent polarization, which is the source of the material's piezoelectric activity. Computational studies have shown that the nitrile substituent is the dominant contributor to the total polarization in these polyimides. kpi.ualew.ro In one case, the nitrile group was responsible for 48% of the total polarization. lew.ro

| Dipole Source | Average Angle with Electric Field (z-axis) | Reference |

|---|---|---|

| Nitrile (-CN) Dipoles | 51° | kpi.ua |

| Anhydride Dipoles | 63° | kpi.ua |

Gas Separation Membranes

Membrane-based gas separation is an energy-efficient technology used in various industrial processes, including nitrogen production from air, hydrogen recovery, and natural gas purification. nih.govkoreascience.kr Polyimides are a prominent class of polymers used for these applications due to their excellent thermal and chemical stability, good mechanical properties, and tunable gas transport properties. nih.govgoogle.com

The performance of a gas separation membrane is determined by its permeability (the rate at which a gas passes through it) and its selectivity (the ratio of permeabilities of two different gases). researchgate.net The choice of monomers used to synthesize the polyimide is critical in controlling these properties. The rigid structure of aromatic polyimides, derived from monomers like this compound, creates a distribution of free volume elements within the polymer matrix. These intermolecular spaces act as pores that allow smaller gas molecules to diffuse more rapidly than larger ones, forming the basis for size-selective separation.

By carefully selecting the diamine and dianhydride monomers, the polymer chain packing and the size of the free volume elements can be precisely controlled to optimize the membrane for a specific gas separation task. nih.gov For instance, the incorporation of bulky functional groups can disrupt chain packing, increasing free volume and thus permeability, while the inherent rigidity of the polymer backbone helps maintain high selectivity. Polyimide-based hollow fiber membranes have been successfully fabricated and scaled for industrial applications like CO2/N2 separation. nih.gov

Permeability and Selectivity Studies in Nitrile-Functionalized Polymers

The presence of the nitrile (-CN) group in polymers derived from this compound plays a crucial role in their gas separation performance. The strong dipole moment of the nitrile moiety can enhance the sorption selectivity for polarizable gases like carbon dioxide (CO2) over nonpolar gases such as methane (B114726) (CH4) and nitrogen (N2). Research on various nitrile-containing polymers has shown that this functional group can lead to a favorable increase in CO2/CH4 permselectivity. nsf.gov

Studies on analogous aromatic polyimides, a class of polymers where this monomer finds application, demonstrate that subtle changes in chemical structure significantly impact gas transport properties. For instance, the choice of dianhydride reacting with the diamine monomer can greatly influence gas productivity. csic.es Polymers designed with bulky side groups, a strategy to increase the fractional free volume, have shown to be effective in enhancing gas permeability while maintaining good selectivity. csic.es While data specific to polymers made exclusively with this compound is limited, the principles derived from similar structures are highly relevant. For example, polyimides based on 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene have been shown to possess high fractional free volume and favorable gas permeation characteristics. csic.es

The table below shows representative gas permeability data for a polyimide, Matrimid®, often used as a benchmark in gas separation studies, to provide context for the performance of high-selectivity polymers.

| Gas | Permeability (Barrer) | Selectivity (O2/N2) |

|---|---|---|

| Oxygen (O2) | ~2 | >6 |

| Nitrogen (N2) | Data not available in source |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data is for Matrimid® for comparative purposes. csic.es

Molecular Sieving Properties and Free Volume Considerations

Molecular sieving is a critical mechanism in glassy polymer membranes, where the separation of gases is based on differences in their kinetic diameters. This process is highly dependent on the polymer's fractional free volume (FFV), which is the volume of microscopic voids between polymer chains that is not occupied by the polymer itself. nih.govosti.gov A polymer with a well-defined distribution of small free volume elements can exhibit high size-sieving ability, leading to high selectivity for smaller gas molecules over larger ones. researchgate.net

The incorporation of monomers like this compound into a polymer architecture influences the FFV. Rigid, contorted polymer backbones tend to pack inefficiently, creating a higher FFV and thus higher gas permeability. csic.es While the nitrile group can promote chain packing, the kinked structure imparted by the meta-substituted amine and the ether linkage can disrupt this packing, contributing positively to the free volume.

Positron Annihilation Lifetime Spectroscopy (PALS) is a key technique used to probe the size and distribution of free volume holes in polymer matrices. polimi.it Studies on high-performance polymers show a direct correlation between the free volume and transport properties. For instance, thermally rearranged (TR) polymers, which are often derived from polyimides, exhibit high FFV and consequently impressive gas separation performance that approaches the Robeson upper bound. nih.gov The design of polyimides using bulky diamines has been shown to yield polymers with high FFV, which is a promising strategy for materials derived from this compound. csic.es Calculations based on molecular modeling can also predict properties related to permeability, such as torsional mobility and rotational energy barriers of the polymer chains, which are intrinsically linked to the creation and accessibility of free volume. csic.es

Optical Materials and Photo-responsive Systems

The electronic and structural features of this compound make it a candidate for creating polymers used in optical applications, where properties like transparency, refractive index, and responsiveness to light are paramount.

Birefringence and Optical Storage Media Applications

Birefringence, the difference in the refractive index of a material along different axes, is a key parameter for optical storage media. nsf.gov In writable optical storage devices, information is recorded by inducing a change in birefringence using a polarized laser beam. Materials that can develop a stable, high photo-induced birefringence are excellent candidates for these applications.

Polymers containing cyano (-CN) groups, such as those derived from this compound, are known to contribute to high birefringence. nsf.gov The nitrile group's large dipole moment enhances the optical anisotropy of the polymer chains. When these chains are aligned, a significant birefringence can be achieved. Research on polyimide-based systems containing cyano groups has demonstrated that the incorporation of photosensitive molecules (chromophores) allows for the light-triggered orientation of these groups, leading to a substantial and stable increase in birefringence. nsf.gov This photo-generated birefringence is essential for the use of these materials as recording media in optical storage applications. nsf.govlandoffree.com The thermal properties of the polymer, such as the glass transition temperature (Tg), are also important, as a lower Tg can be beneficial for inducing birefringence with laser irradiation. nsf.gov

The following table presents data on the birefringence of a polyimide-based supramolecular system, illustrating the effect of incorporating a cyano-containing azochromophore (AzoCN), which is functionally analogous to the role the nitrile group in this compound could play.

| Sample (Polyimide:AzoCN ratio) | Birefringence (Before Laser) | Birefringence (After Laser) |

|---|---|---|

| 1:0.25 | ~0.004 | 0.014 |

| 1:1 | ~0.012 | 0.036 |

Data extracted from a study on polyimide-based systems with AzoCN. nsf.gov

Chromophore Incorporation and Photo-Alignment Dynamics

Photo-alignment is a non-contact technique to orient molecules, such as liquid crystals (LCs), in a desired direction using polarized light. Polymers that can initiate or guide this alignment are crucial for advanced display technologies. The incorporation of photosensitive units, or chromophores, into the polymer structure is a common strategy.

While direct studies on this compound for photo-alignment are not prevalent, research on related polyimides provides significant insight. For example, polyimides containing benzophenone (B1666685) moieties have been used as polymer photoinitiators. mdpi.com Under UV irradiation, these groups can initiate the polymerization of monomers and graft them onto the polyimide film surface. This surface modification can alter the surface energy and induce specific alignment (e.g., vertical alignment) of liquid crystals. mdpi.comresearchgate.net The amine group in this compound provides a reactive site for incorporating such chromophores or other functional moieties into the polymer backbone, enabling the design of photo-responsive systems. The dynamics of photo-alignment involve the light-triggered orientation of the chromophores, which then transfer this orientation to the surrounding polymer chains or adjacent LC molecules. nsf.gov

Polymer Nanocomposites and Hybrid Materials

The creation of polymer nanocomposites, where nanoscale fillers are dispersed within a polymer matrix, is a powerful method to develop materials with enhanced properties that exceed the performance of the individual components.

Incorporation into Polymer Matrices for Enhanced Functionality

This compound can be used to synthesize the polymer matrix for nanocomposites, particularly polyimide-based systems. The inherent properties of the polyimide—high thermal stability, good mechanical strength, and chemical resistance—provide a robust foundation. The aminophenoxy and nitrile functionalities can promote favorable interactions with the nanofiller surface, leading to better dispersion and enhanced interfacial adhesion.

A common strategy involves the in situ polymerization technique, where the monomer is polymerized in the presence of the nanofiller, such as organo-modified clay (organoclay). researchgate.net This method allows the growing polymer chains to diffuse, or intercalate, into the galleries between the clay layers, potentially leading to an exfoliated structure where the individual clay layers are uniformly dispersed throughout the polymer matrix. researchgate.net Such nanocomposites exhibit significantly enhanced properties, including improved thermal stability and mechanical strength, even at very low filler loadings (e.g., 1-5 wt%). researchgate.net

Research on polyimides derived from structurally similar monomers like 1,3-bis(4-aminophenoxy)propane and 1,4-bis[4-aminophenoxy]butane has demonstrated the successful preparation of polyimide/clay nanocomposite films. researchgate.netresearchgate.net These studies confirm that the resulting hybrid materials show improved properties, making them suitable for applications in microelectronics and other high-performance fields. The incorporation of this compound into such systems would be expected to yield similar enhancements, with the added functionality of the nitrile group potentially improving filler interaction and modifying the dielectric properties of the final composite material.

Interfacial Interactions in Multi-Component Systems (e.g., Polymer-MWCNT)